3'-CHLORO-3-(3-CHLORO-5-FLUOROPHENYL)-5'-FLUOROPROPIOPHENONE

Description

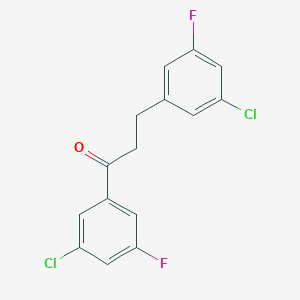

Chemical Identity and Structural Features 3'-Chloro-3-(3-chloro-5-fluorophenyl)-5'-fluoropropiophenone (CAS: 898750-52-2) is a halogenated aromatic ketone with the molecular formula C₁₆H₁₀Cl₂F₂O and a molecular weight of 327.16 g/mol. Its structure features two chlorine atoms at the 3' and 3-positions, two fluorine atoms at the 5' and 5-positions of the phenyl rings, and a propanone backbone.

Synthesis and Availability

The compound is commercially available through multiple suppliers (e.g., AKOS016022081, MFCD03843936) and is synthesized via Friedel-Crafts acylation or cross-coupling reactions involving halogenated aryl precursors .

Properties

IUPAC Name |

1,3-bis(3-chloro-5-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2F2O/c16-11-3-9(4-13(18)7-11)1-2-15(20)10-5-12(17)8-14(19)6-10/h3-8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAHZJGUPNAORB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)CCC(=O)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644970 | |

| Record name | 1,3-Bis(3-chloro-5-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-16-1 | |

| Record name | 1,3-Bis(3-chloro-5-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3'-CHLORO-3-(3-CHLORO-5-FLUOROPHENYL)-5'-FLUOROPROPIOPHENONE typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, forming the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3'-CHLORO-3-(3-CHLORO-5-FLUOROPHENYL)-5'-FLUOROPROPIOPHENONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3'-CHLORO-3-(3-CHLORO-5-FLUOROPHENYL)-5'-FLUOROPROPIOPHENONE has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3'-CHLORO-3-(3-CHLORO-5-FLUOROPHENYL)-5'-FLUOROPROPIOPHENONE involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3'-Chloro-5'-Fluoro-3-(3-Methoxyphenyl)Propiophenone (CAS: 898775-07-0)

- Structure : Differs by replacing the 3-chloro-5-fluorophenyl group with a 3-methoxyphenyl moiety.

- Molecular Formula : C₁₆H₁₄ClFO₂.

- Key Properties :

- Molecular Weight: 292.73 g/mol (lighter due to absence of one Cl and F atom).

- LogP: 3.2–3.5 (lower than the target compound, reflecting reduced halogen content).

3'-Chloro-3-(3,5-Dimethylphenyl)-4'-Fluoropropiophenone (CAS: 898780-78-4)

- Structure : Substitutes the 3-chloro-5-fluorophenyl group with a 3,5-dimethylphenyl ring.

- Molecular Formula : C₁₈H₁₈ClFO.

- Key Properties :

- Molecular Weight: 312.79 g/mol .

- LogP: 5.1–5.3 (higher due to methyl groups enhancing lipophilicity).

- Applications : Methyl groups improve metabolic stability but reduce electronic effects critical for binding in catalytic processes .

3'-Fluoro-5'-(Trifluoromethyl)Propiophenone (CAS: 207974-20-7)

- Structure : Replaces the 3-chloro-5-fluorophenyl group with a 3-fluoro-5-(trifluoromethyl)phenyl unit.

- Molecular Formula : C₁₀H₈F₄O.

- Key Properties :

- Molecular Weight: 236.17 g/mol .

- LogP: 3.8–4.0 (lower than the target compound despite trifluoromethyl’s hydrophobicity).

- Applications : The trifluoromethyl group enhances electron-withdrawing effects, making it useful in agrochemicals but less effective in halogen-rich environments .

3-(1,3-Dioxan-2-yl)-5'-Fluoro-2'-Methylpropiophenone (CAS: 884504-39-6)

- Structure : Incorporates a dioxane ring and methyl group instead of halogenated aryl groups.

- Molecular Formula : C₁₄H₁₇FO₃.

- Key Properties :

- Molecular Weight: 264.28 g/mol .

- LogP: 2.5–2.8 (significantly lower due to polar dioxane).

- Applications : The dioxane ring improves aqueous solubility, favoring pharmaceutical formulations over industrial applications .

Biological Activity

3'-Chloro-3-(3-chloro-5-fluorophenyl)-5'-fluoropropiophenone, a synthetic compound with notable structural characteristics, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical properties:

- Molecular Formula : C₁₅H₁₁Cl₂F₁O

- Molecular Weight : 297.15 g/mol

- CAS Number : 898750-52-2

- Purity : Typically ≥97% .

Biological Activity Overview

The biological activity of this compound primarily includes antimicrobial, anticancer, and anti-inflammatory properties. The presence of fluorine atoms in its structure often enhances the compound's lipophilicity and metabolic stability, which are critical for its biological efficacy.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing fluorinated phenyl groups have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 0.16 µM, demonstrating their potential as effective antimicrobial agents.

Anticancer Activity

Fluorinated compounds are often explored for their anticancer potential. Studies have suggested that the incorporation of fluorine can improve the selectivity and potency of anticancer agents. For example, analogs of this compound have been tested against human cancer cell lines such as MCF-7 (breast cancer) and exhibited promising results in inhibiting cell proliferation . The mechanisms underlying these effects may involve the disruption of cellular respiration or interference with DNA synthesis.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Inhibition of ATP Synthase : Similar compounds have demonstrated the ability to inhibit ATP synthase, leading to reduced energy production in bacterial cells .

- Disruption of Membrane Integrity : The lipophilic nature of fluorinated compounds may facilitate their integration into microbial membranes, disrupting their integrity and function.

- Interference with Nucleic Acid Synthesis : Some studies suggest that these compounds may interfere with DNA replication processes in cancer cells .

Case Studies and Research Findings

Several studies highlight the biological activity of compounds structurally related to this compound:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3'-chloro-3-(3-chloro-5-fluorophenyl)-5'-fluoropropiophenone, and how can intermediates be validated?

- Methodology : Utilize Friedel-Crafts acylation or Suzuki coupling for aryl-aryl bond formation, given the biphenyl structure. For intermediates like 3-chloro-5-fluorophenyl derivatives (e.g., 1-(3-chloro-5-fluorophenyl)ethanone in ), validate purity via HPLC (≥95%) and structural confirmation via H/C NMR. Cross-check with high-resolution mass spectrometry (HRMS) for molecular ion peaks .

- Key Considerations : Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize dehalogenation side reactions.

Q. How can the structural conformation of this compound be confirmed using crystallographic techniques?

- Methodology : Employ single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement ( ). For challenging crystals, use synchrotron radiation to enhance resolution. ORTEP-3 ( ) can visualize thermal ellipsoids to assess steric effects from chloro/fluoro substituents.

- Data Interpretation : Compare experimental bond lengths/angles with DFT-optimized structures to identify deviations caused by steric hindrance or electronic effects .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use F NMR to confirm fluorine positions (δ ~ -110 to -120 ppm for aromatic fluorines) and C NMR to distinguish carbonyl carbons (δ ~ 190-200 ppm).

- IR : Identify ketone C=O stretches (~1680 cm) and aryl C-Cl stretches (~750 cm) .

- Validation : Cross-reference with PubChem data for analogous compounds (e.g., 3-(3-chloro-5-fluorophenyl)-1-propene in ).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electron-deficient positions (e.g., para to electron-withdrawing groups). Use Fukui indices to predict sites for NAS .

- Experimental Validation : Compare computational predictions with experimental outcomes (e.g., substitution at the 5'-fluoro position vs. chloro positions) .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data for polymorphic forms?

- Methodology :

- SCXRD : Identify polymorphs by varying crystallization solvents (e.g., DCM vs. ethanol).

- DSC/TGA : Detect thermal transitions (e.g., melting points, decomposition) to distinguish forms.

- Solid-state NMR : Resolve discrepancies in hydrogen bonding networks .

Q. How does the compound interact with biological targets like TRPM5 ion channels, and what assays validate this activity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.